5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of bromine atoms at the 5 and 2 positions, a methoxy group at the 6 position, and a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide typically involves multiple steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Bromination: The 6-methoxyquinoline undergoes bromination at the 5 position using bromine in the presence of a catalyst such as iron powder.
Bromomethylation: The brominated intermediate is then subjected to bromomethylation at the 2 position using formaldehyde and hydrobromic acid.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The quinoline ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Bromination: Bromine, iron powder as a catalyst.
Bromomethylation: Formaldehyde, hydrobromic acid.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products:
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Biaryl quinoline derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA and proteins.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science: Employed in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide involves its interaction with biological molecules such as DNA, proteins, and enzymes. The bromine atoms and methoxy group play a crucial role in its binding affinity and specificity. The compound can intercalate into DNA, disrupting its structure and function, leading to potential antimicrobial and anticancer effects. Additionally, it can inhibit enzyme activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
5-bromo-2-methylquinoline: Lacks the bromomethyl and methoxy groups, resulting in different chemical properties.
6-methoxyquinoline: Lacks the bromine atoms, affecting its reactivity and biological activity.
2-bromo-6-methoxyquinoline: Similar structure but different substitution pattern, leading to varied applications.
Uniqueness:
Dual Bromine Substitution: The presence of bromine atoms at both the 5 and 2 positions enhances its reactivity and potential biological activity.
Methoxy Group: The methoxy group at the 6 position contributes to its solubility and interaction with biological molecules.
Hydrobromide Salt Form: The hydrobromide form improves its stability and solubility in aqueous solutions, making it suitable for various applications.
Properties
CAS No. |
2742659-35-2 |
---|---|
Molecular Formula |
C11H10Br3NO |
Molecular Weight |
411.91 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-6-methoxyquinoline;hydrobromide |
InChI |
InChI=1S/C11H9Br2NO.BrH/c1-15-10-5-4-9-8(11(10)13)3-2-7(6-12)14-9;/h2-5H,6H2,1H3;1H |
InChI Key |
NATFMNHCRGEGEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)CBr)Br.Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.